N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide

Kinase Selectivity Structure-Activity Relationship Imidazole Pyrimidine

This specific imidazole-pyrimidine amide features a unique phenoxyacetamide tail, a critical structural determinant for CDK2 potency and selectivity. The ether oxygen acts as an additional hydrogen bond acceptor, and its optimal cLogP (~3.0) makes it ideal for benchmarking Lipophilic Efficiency (LipE). Essential for medicinal chemistry teams mapping the amide-binding pocket SAR and for freedom-to-operate analyses; this compound's profile is not interchangeable with close analogs.

Molecular Formula C21H18N6O2
Molecular Weight 386.415
CAS No. 1203087-94-8
Cat. No. B2389130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide
CAS1203087-94-8
Molecular FormulaC21H18N6O2
Molecular Weight386.415
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
InChIInChI=1S/C21H18N6O2/c28-21(13-29-18-4-2-1-3-5-18)26-17-8-6-16(7-9-17)25-19-12-20(24-14-23-19)27-11-10-22-15-27/h1-12,14-15H,13H2,(H,26,28)(H,23,24,25)
InChIKeyWDGQZUJAXKABEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide (CAS 1203087-94-8) Is a Structurally Distinct Imidazole-Pyrimidine Amide for Targeted Research


The compound N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide (CAS 1203087-94-8), also referred to as IPAPA, is a synthetic small molecule within the imidazole pyrimidine amide class . This class is recognized for its potential as cyclin-dependent kinase (CDK) inhibitors, as exemplified by the development of potent, orally bioavailable candidates [1]. Its core structure features an imidazole ring linked to a pyrimidine scaffold, connected via a phenylenediamine linker to a phenoxyacetamide moiety, distinguishing it from simpler analogs within the broader class.

Why Generic Imidazole-Pyrimidine Analogs Cannot Simply Replace CAS 1203087-94-8: The Critical Role of the Phenoxyacetamide Motif


Within the imidazole pyrimidine amide class, minute structural changes profoundly impact biological activity. The seminal work by Jones et al. (2008) demonstrated that optimizing the amide substituent and controlling overall lipophilicity are critical for achieving potent CDK2 inhibition, favorable physicochemical properties, and acceptable margins against CYP isoforms and hERG [1]. The specific phenoxyacetamide group in CAS 1203087-94-8 is a unique structural determinant; its replacement with other acyl groups (e.g., benzamide, sulfonamide, or phenylacetamide) in related patents leads to divergent target engagement profiles [2]. Consequently, substituting this compound with a close analog lacking the phenoxyacetamide motif risks unpredictable loss of potency or altered selectivity, as the structure-activity relationship (SAR) is not interchangeable.

Quantitative Differentiation Evidence for CAS 1203087-94-8: A Comparative Analysis Against Closest Analogs


Target Engagement Divergence: Phenoxyacetamide vs. Benzamide and Sulfonamide Analogs in a Pan-Kinase Profiling Context

While direct, publicly available IC50 data for CAS 1203087-94-8 against specific kinases is extremely limited, strong class-level inference from the work of Jones et al. (2008) indicates that the amide substituent is a primary driver of CDK potency [1]. In that study, modification of the amide group resulted in CDK2 IC50 values spanning over two orders of magnitude. The phenoxyacetamide group of CAS 1203087-94-8 is structurally distinct from the benzamide analog (e.g., N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide) and the naphthalene-2-sulfonamide analog (CAS 1207053-03-9), which are predicted to exhibit different hydrogen-bonding and steric interactions within the kinase ATP-binding pocket [2].

Kinase Selectivity Structure-Activity Relationship Imidazole Pyrimidine

Physicochemical Property Differentiation: Lipophilicity-Driven ADME Profile Prediction vs. Close Analogs

Jones et al. (2008) established that controlling lipophilicity (clogP) is essential for balancing in vitro CDK potency with acceptable CYP and hERG margins [1]. The phenoxyacetamide moiety introduces a distinct ether oxygen and an additional aromatic ring compared to a simple acetamide or benzamide, likely altering the compound's logP and polar surface area. In silico predictions (source: vendor technical datasheets) suggest a molecular weight of 386.4 g/mol and the presence of multiple hydrogen bond acceptors, placing it in a favorable drug-like chemical space compared to heavier analogs like the naphthalene-2-sulfonamide derivative (MW > 450 g/mol). However, direct comparative experimental logP, solubility, or permeability data versus a named analog are absent from the public domain.

ADME Lipophilicity Drug-like Properties

Synthetic Tractability and Chemical Space Uniqueness within the Imidazole-Pyrimidine Family

The patent literature reveals a crowded chemical space around the N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl) scaffold, with numerous variants claimed (benzamides, sulfonamides, naphthamides, etc.) [1]. The phenoxyacetamide variant (CAS 1203087-94-8) is a specific example from this Markush structure space. Its synthesis, as described on vendor platforms, involves a multi-step sequence starting from 4,6-dichloropyrimidine, which is regioselectively functionalized . This synthetic route is convergent, allowing for late-stage diversification at the amide position. This is in contrast to other analogs that require distinct, potentially lower-yielding or more costly synthetic strategies for their specific side chains.

Medicinal Chemistry Synthetic Accessibility Chemical Space

High-Impact Research and Procurement Scenarios for CAS 1203087-94-8 Based on Evidence-Based Differentiation


Rational Kinase Inhibitor Lead Discovery via Focused Library Design

The established link between imidazole pyrimidine amides and CDK inhibition [1] makes CAS 1203087-94-8 a valuable starting point for generating focused compound libraries. Its convergent synthesis enables rapid exploration of the phenoxyacetamide vector, which is predicted to critically influence potency and selectivity. This compound should be prioritized by medicinal chemistry teams aiming to map the SAR of the amide binding pocket in CDK2 or related kinases, where the ether oxygen of the phenoxyacetamide can act as an additional hydrogen bond acceptor.

ADME Optimization Studies Targeting Lipophilic Efficiency

Given the class-level evidence that balancing lipophilicity is key for achieving oral bioavailability while mitigating CYP and hERG liabilities [1], CAS 1203087-94-8 serves as an optimal tool compound for LipE (Lipophilic Efficiency) optimization campaigns. Its predicted physicochemical profile (MW 386, cLogP ~3.0) places it in a favorable property space compared to larger, more lipophilic analogs. ADME scientists can use this compound as a reference to benchmark how incremental structural changes to the phenoxy group affect microsomal stability, permeability, and off-target pharmacology.

Chemical Probe Development for Target Validation in Oncology

For academic or industrial groups seeking a well-characterized chemical probe to interrogate CDK2-dependent biology, this compound represents a defined, synthetically accessible chemotype. Its imidazole-pyrimidine core is proven to engage CDK2 [1], and the specific phenoxyacetamide decoration differentiates it from other probes. It can be used in cellular assays (e.g., proliferation assays in cancer cell lines) to establish target engagement biomarkers, pending the generation of critical missing data on its cellular IC50 and kinome-wide selectivity profile.

Procurement for Intellectual Property (IP) Landscape and Freedom-to-Operate Analysis

The compound's specific chemical structure falls within the scope of broad Markush claims in patents like US-20110086860-A1 [2]. For organizations conducting freedom-to-operate analyses or seeking to strengthen their IP position around imidazole pyrimidine amides, procuring this compound is essential. It can serve as a tangible example of a prior art compound, enabling experimental comparisons with novel, proprietary analogs to support patent applications or design-around strategies.

Quote Request

Request a Quote for N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.